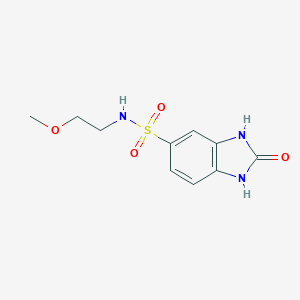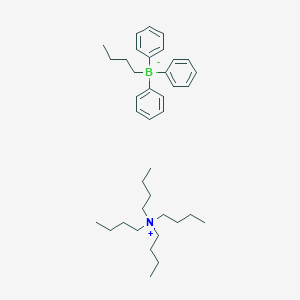
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied in detail. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile have been studied extensively. This compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It also exhibits potent antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile. These include the development of more efficient synthesis methods, the evaluation of its potential use as a fluorescent probe for the detection of metal ions in biological systems, and the synthesis of novel derivatives with improved biological activities. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been achieved using different methods. One of the most widely used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile and 2-amino-4-methoxypyridine in the presence of a catalytic amount of piperidine. This method yields the desired compound in good yields and high purity. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been evaluated for its potential use as a building block in the synthesis of other biologically active molecules.
Propiedades
Fórmula molecular |
C15H11BrN4O2 |
|---|---|
Peso molecular |
359.18 g/mol |
Nombre IUPAC |
2-amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11BrN4O2/c1-21-12-4-3-8(5-11(12)16)13-9(6-17)14(19)20-15(22-2)10(13)7-18/h3-5H,1-2H3,(H2,19,20) |
Clave InChI |
ZGCLHGICINYATC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)





